molecular formula C28H48N4O2 B12732205 Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- CAS No. 154619-76-8

Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-

Cat. No.: B12732205
CAS No.: 154619-76-8
M. Wt: 472.7 g/mol
InChI Key: XPYOTOILDHIUOE-IAPPQJPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes to produce larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in modulating enzyme activity, particularly acetylcholinesterase.

    Medicine: Explored for its potential in treating cognitive impairments and neurodegenerative diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (10-(diethylamino)decyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to cross the blood-brain barrier and its prolonged duration of action make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

154619-76-8

Molecular Formula

C28H48N4O2

Molecular Weight

472.7 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-[10-(diethylamino)decyl]carbamate

InChI

InChI=1S/C28H48N4O2/c1-6-32(7-2)20-15-13-11-9-8-10-12-14-19-29-27(33)34-23-16-17-25-24(22-23)28(3)18-21-30(4)26(28)31(25)5/h16-17,22,26H,6-15,18-21H2,1-5H3,(H,29,33)/t26-,28+/m1/s1

InChI Key

XPYOTOILDHIUOE-IAPPQJPRSA-N

Isomeric SMILES

CCN(CC)CCCCCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Canonical SMILES

CCN(CC)CCCCCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Origin of Product

United States

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